Peptide 810

Description

Properties

IUPAC Name |

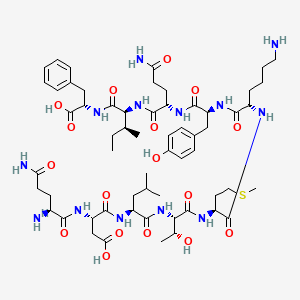

(3S)-4-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H91N13O17S/c1-7-32(4)48(57(86)70-44(59(88)89)29-34-13-9-8-10-14-34)71-53(82)39(21-23-46(63)76)65-54(83)42(28-35-16-18-36(74)19-17-35)69-51(80)38(15-11-12-25-60)64-52(81)40(24-26-90-6)66-58(87)49(33(5)73)72-56(85)41(27-31(2)3)68-55(84)43(30-47(77)78)67-50(79)37(61)20-22-45(62)75/h8-10,13-14,16-19,31-33,37-44,48-49,73-74H,7,11-12,15,20-30,60-61H2,1-6H3,(H2,62,75)(H2,63,76)(H,64,81)(H,65,83)(H,66,87)(H,67,79)(H,68,84)(H,69,80)(H,70,86)(H,71,82)(H,72,85)(H,77,78)(H,88,89)/t32-,33+,37-,38-,39-,40-,41-,42-,43-,44-,48-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVHGNAFHDTRFQ-CIKLIYNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H91N13O17S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Derivation Methodologies of Specific Peptide 810 Constructs for Research

Phage Display and Combinatorial Library Screening in Peptide Identification

Phage display is a powerful molecular engineering technique that allows for the in vitro selection of peptides with specific binding affinities to target molecules nih.govcusabio.comcreative-biolabs.comnih.govdtic.mil. This method involves genetically engineering bacteriophages to express peptides on their surface, linked to the gene encoding the peptide nih.govcusabio.com. By creating large combinatorial libraries of phages, each displaying a different peptide sequence, researchers can screen these libraries against a target of interest. Phages displaying peptides that bind to the target are then selected, amplified, and re-screened to enrich for high-affinity binders nih.govcusabio.comcreative-biolabs.comnih.govdtic.milbiorxiv.orgamericanpeptidesociety.orgnih.gov.

Research has shown that "810A," a peptide identified as "Peptide 810," was developed using phage display technology nih.govresearchgate.net. This technique was employed to identify peptides that could bind to the C-terminal domain of Connective Tissue Growth Factor (CTGF) nih.govresearchgate.net. The process likely involved panning a large phage-displayed peptide library against CTGF or its relevant domains to isolate specific peptide sequences with high affinity.

Computational Design and In Silico Prediction for Peptide Sequence Generation

Computational design and in silico prediction methods play a crucial role in modern peptide research by enabling the generation and optimization of peptide sequences before experimental validation nih.govmdpi.comnih.govnih.govrsc.orgnih.govnih.govresearchgate.netfrontiersin.orgmdpi.combiorxiv.orgbiorxiv.org. These approaches utilize algorithms, molecular modeling, and machine learning to predict peptide structures, binding affinities, and functional properties nih.govmdpi.comnih.govnih.govrsc.orgnih.govfrontiersin.orgmdpi.combiorxiv.org.

While direct evidence of "this compound" being computationally designed is not explicitly stated in the provided snippets, computational tools are widely used to refine peptide designs identified through methods like phage display. These tools can predict modifications to enhance stability, specificity, and efficacy, or to generate novel peptide sequences de novo that are predicted to interact with specific targets nih.govmdpi.comnih.govnih.govrsc.orgnih.govmdpi.combiorxiv.org. For instance, computational methods are used to design peptides that mimic protein structures or target specific protein-protein interactions mdpi.comnih.govnih.gov.

Bio-Guided Fractionation and Isolation from Biological Sources

Bio-guided fractionation is a technique used to isolate bioactive compounds from complex natural mixtures, such as plant or microbial extracts nih.govfrontiersin.orgmdpi.comnih.govacs.orgmdpi.commdpi.commdpi.com. This process involves separating the extract into fractions using chromatographic techniques and then testing each fraction for biological activity. Fractions exhibiting the desired activity are further purified, and the active compounds are identified and characterized nih.govmdpi.comacs.orgmdpi.com.

While the primary discovery method for "this compound" (810A) appears to be phage display, peptides can also be isolated from various biological sources, including marine organisms and microbial fermentation products nih.govnih.govmdpi.commdpi.com. These naturally occurring peptides often possess a wide range of biological activities and can serve as valuable starting points for drug discovery. Although specific instances of "this compound" being isolated through bio-guided fractionation are not detailed in the provided search results, this methodology is a standard approach in natural product chemistry for discovering bioactive peptides.

Molecular Mechanisms of Action and Cellular Biology Research of Peptide 810

Analysis of Protein-Protein Interaction (PPI) Modulation by "Peptide 810"

Direct Binding to Target Proteins

The biological activities of this compound are mediated through specific interactions with target molecules. In the context of plant biology, Cysteine-Rich this compound (CRP810) genes encode defensin-like attractant peptides that play a crucial role in attracting pollen tubes to the ovule nih.govplos.org. These peptides are understood to bind to specific receptors on the surface of pollen tubes, guiding their growth towards the micropyle. For instance, research on Arabidopsis thaliana LURE1, a member of the CRP810 family, indicates specific binding interactions with pollen tube receptors such as AtPRK6, involving critical amino acid residues at their interface nih.gov.

In the context of host-pathogen interactions, a peptide derived from the tetraspanin CD9, also referred to as this compound, has been shown to inhibit the adherence of Staphylococcus aureus to human keratinocytes plos.orgsoton.ac.ukresearchgate.net. This inhibitory effect suggests that this compound directly interacts with either bacterial adhesins or host cell surface molecules. Further investigation indicates that this peptide may interfere with the internalization of Mycobacterium abscessus by blocking interactions with the CD81 large extracellular loop (LEL) researchgate.netnih.gov. These findings imply that this compound acts by binding to specific molecular targets on the host cell surface or bacterial surface to prevent adhesion and subsequent invasion.

Disruption or Stabilization of Protein Complexes

The functional impact of this compound can also extend to the modulation of protein complexes. Tetraspanins, such as CD9 from which this compound is derived, are known to form tetraspanin-enriched microdomains (TEMs) on the cell membrane. These microdomains are involved in various cellular functions, including cell-cell interactions and signaling plos.orgsoton.ac.ukresearchgate.net. Studies on recombinant CD9 extracellular domain 2 (EC2) have demonstrated its ability to inhibit interactions by reducing the clustering of TEM-associated adhesion proteins, such as ICAM-1 plos.org. This suggests that this compound, by mimicking or interfering with CD9's function, may disrupt or stabilize these protein complexes. Such modulation of TEMs could underlie its ability to inhibit bacterial adherence and invasion by altering the cell surface molecular architecture.

Cellular Uptake Mechanisms and Intracellular Localization Studies

The mechanisms by which this compound enters cells or exerts its effects, and its subsequent localization within or outside the cell, are critical to understanding its biological role.

Specific research detailing endocytosis-dependent uptake pathways for this compound has not been extensively documented. In the case of CRP810, the peptide is secreted extracellularly to attract pollen tubes, indicating its function is primarily at the cell surface or in the extracellular environment, rather than through direct cellular uptake via endocytosis nih.govplos.org. For the CD9-derived this compound, while it acts to block bacterial internalization, the specific mechanism by which the peptide itself might enter the cell, if at all, is not clearly defined as endocytosis-dependent in the available literature. Its observed effects are primarily associated with the cell surface and the inhibition of bacterial entry pathways.

Information regarding direct translocation mechanisms for this compound across cell membranes is limited in the provided search results. The CRP810 peptides function extracellularly, mediating pollen tube attraction through interactions with cell surface receptors rather than through direct translocation into the pollen tube or ovule cells nih.govplos.org. Similarly, the CD9-derived this compound appears to exert its anti-adherence and anti-invasion effects by interacting with the host cell membrane surface plos.orgsoton.ac.ukresearchgate.net, without clear evidence of direct translocation into the host cell's cytoplasm or nucleus.

The localization of this compound varies depending on the specific context. For CRP810, research indicates that these peptides are specifically expressed within synergid cells of the Arabidopsis ovule and are secreted towards the micropylar end of the female gametophyte nih.govplos.org. This extracellular localization is crucial for their function in guiding pollen tube growth.

In contrast, the CD9-derived this compound's activity is associated with the host cell membrane. It interacts with cell surfaces to block bacterial adherence and invasion plos.orgsoton.ac.ukresearchgate.net. Studies suggesting it interferes with bacterial internalization by interacting with CD81-LEL further support a role at the cell surface or in modulating the cell's outer membrane environment researchgate.netnih.gov. Therefore, its distribution and compartmentalization are primarily at the plasma membrane.

Structural Biology and Conformational Studies of Peptide 810

Conformational Analysis using Spectroscopic Techniques

Spectroscopic techniques are fundamental for elucidating the secondary and three-dimensional structures of peptides. For Peptide 810, these methods provide insights into its folding patterns and structural stability.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

Circular Dichroism (CD) spectroscopy is a powerful tool for determining the secondary structural content of peptides and proteins, such as alpha-helices, beta-sheets, and random coils. By analyzing the differential absorption of left and right circularly polarized light in the far-UV region (typically 180-250 nm), CD spectra can be deconvoluted to quantify the percentage of these structural elements. Instruments like the Jasco J-810 are commonly used for these measurements, allowing for detailed analysis of peptide conformation in solution under various conditions a-star.edu.sgsrce.hrwvu.eduacs.orgfrontiersin.orgmdpi.com. For this compound, CD spectroscopy would reveal its intrinsic folding propensity in aqueous solutions and how this changes in the presence of co-solvents or binding partners. For instance, a spectrum with a strong negative band around 200 nm and a weaker negative band around 218 nm, alongside a positive band around 191 nm, might indicate a mixed conformation with helical and unordered elements frontiersin.org. Changes in these spectral features under different conditions (e.g., varying pH, temperature, or solvent composition) would highlight the peptide's conformational flexibility and stability acs.orgmdpi.comnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure

Nuclear Magnetic Resonance (NMR) spectroscopy offers atomic-level resolution, enabling the determination of the complete three-dimensional structure of peptides in solution. Techniques such as 2D COSY, TOCSY, and NOESY are crucial for assigning proton resonances and identifying through-space proximity between atoms (Nuclear Overhauser Effects, NOEs) uzh.ch. These NOE constraints, along with scalar coupling information for dihedral angle restraints, are used in computational algorithms to calculate and refine the peptide's 3D structure mdpi.comuzh.chnih.govmeihonglab.commdpi.com. For this compound, NMR would provide detailed information on residue-specific conformations, backbone dynamics, and the spatial arrangement of side chains, which are critical for understanding its interaction mechanisms. For example, the presence of specific NOE cross-peaks, such as sequential dαN(i,i+2) effects, can indicate helical structures, while others might suggest turn or disordered conformations mdpi.comuzh.ch.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is sensitive to the vibrational modes of molecular bonds, making it a valuable tool for analyzing peptide secondary structure, particularly through the Amide I band (around 1600-1700 cm⁻¹), which is primarily associated with the C=O stretching vibration of the peptide backbone researchgate.netupi.eduuwec.edu. Different secondary structures exhibit characteristic absorption patterns within the Amide I band. For instance, alpha-helices typically show a peak around 1650 cm⁻¹, while beta-sheets are associated with peaks around 1620-1640 cm⁻¹ uwec.edu. FTIR can also monitor changes in hydrogen bonding and conformational transitions upon ligand binding or environmental changes researchgate.net. For this compound, FTIR analysis would provide complementary information to CD, confirming or refining the secondary structure assignments and offering insights into the peptide's backbone conformation and its interactions with other molecules or surfaces researchgate.netupi.edu.

Molecular Docking and Dynamics Simulation Approaches

Computational methods like molecular docking and molecular dynamics (MD) simulations are essential for predicting and understanding how this compound interacts with its potential targets and how its conformation changes during these interactions.

X-ray Crystallography of "this compound" or "this compound"-Bound Complexes

In the context of peptide research, X-ray crystallography has been instrumental in elucidating the structures of various peptide classes and their complexes:

Stabilized Peptide Structures: Studies have employed X-ray crystallography to examine peptides engineered with stabilizing modifications, such as hydrocarbon stapling. These methods create macrocyclic constraints that help maintain specific secondary structures, like alpha-helices, which are often crucial for peptide-protein interactions acs.orgmdpi.com. For example, crystallographic analysis has revealed how hydrocarbon staples can lock peptides into rigid, helical conformations, enhancing their stability and binding affinity acs.orgmdpi.com.

Peptide-Protein Interactions: The technique is vital for understanding how peptides bind to their biological targets. For instance, the crystal structure of a methylated pRb peptide in complex with the 53BP1 tandem tudor domain has illuminated the specific recognition of methylated lysine (B10760008) residues and their surrounding sequence context rcsb.orgpdbj.org. Similarly, studies on peptide transporters have revealed distinct binding modes of different peptide lengths (di- and tripeptides) within the transporter's active site, offering insights into substrate recognition embopress.org.

Complexes with Small Molecules: While not peptides, the crystallographic study of small molecule inhibitors, such as BRD-810 bound to MCL1, demonstrates how X-ray diffraction can visualize ligand-target interactions, revealing key binding pockets and molecular contacts researchgate.net.

Although direct crystallographic data for a compound specifically named "this compound" was not found in the analyzed snippets, these examples highlight the depth of structural information that X-ray crystallography can provide. If "this compound" were subjected to such analysis, its crystal structure would reveal its precise atomic coordinates, its preferred conformation in the solid state, and how it interacts with any bound molecules, thereby laying the groundwork for understanding its biological role.

Structure-Activity Relationship (SAR) Investigations of "this compound" Analogues

Structure-Activity Relationship (SAR) studies are indispensable for optimizing the properties of peptide leads for therapeutic applications. This investigative process involves systematically modifying a peptide's structure and then evaluating how these alterations impact its biological activity, such as binding affinity, potency, selectivity, or stability cnr.itrsc.org. By synthesizing a series of peptide analogues with targeted changes—including amino acid substitutions, deletions, insertions, or chemical modifications like cyclization or stapling—researchers can identify critical amino acid residues and structural motifs essential for function.

The insights gained from SAR studies are crucial for rational drug design, enabling the development of peptides with enhanced efficacy, improved pharmacokinetic profiles, and reduced off-target effects.

Examples of SAR investigations in peptide research include:

GLP-1 Analogs: Research on Glucagon-like Peptide-1 (GLP-1) analogs provides a clear illustration of SAR principles. Truncating the peptide by removing N-terminal amino acids, such as His7, leads to a significant decrease in binding affinity and biological activity acs.org. Conversely, the introduction of lactam bridges between specific amino acid residues has been shown to dramatically increase potency and prolong the peptide's half-life, enhancing its therapeutic utility acs.org.

Melanocortin Peptides: SAR studies on melanocortin receptor ligands have revealed the importance of specific amino acid side chains. For instance, substitutions of phenylalanine with D-phenylalanine or proline at key positions have resulted in altered receptor binding profiles and changes in agonist or antagonist activity nih.gov.

Peptide-Target Interactions: Investigations into the binding of peptides to targets like "FV-810" have involved determining equilibrium binding constants (Kd) for different peptide variants, providing quantitative SAR data on binding interactions researchgate.net.

Illustrative SAR Data Table:

To exemplify the types of findings in SAR studies, the following table presents hypothetical data based on common modifications and their observed effects on peptide activity, drawing from general trends in peptide research:

| Peptide Analogue Type | Modification | Key Activity Metric | Value / Change |

| GLP-1 Analog | Truncation (deletion of His7) | Binding Affinity | ~100-fold decrease |

| GLP-1 Analog | Introduction of lactam bridge (Glu18-Lys22) | Potency | 4.6-fold increase |

| GLP-1 Analog | Introduction of lactam bridge (Glu30-Lys34) | Plasma Stability | Half-life >96 h |

| Melanocortin Analog | Phe → Pro substitution at position X | Receptor Activity | 24-32-fold decrease |

| Melanocortin Analog | Phe → DPhe substitution at position X | Receptor Activity | Altered agonist/antagonist profile |

| FV-810 Binding Peptide | Amino acid sequence variant Y | Binding Constant (Kd) | 2.2 ± 0.2 nM (Human BR) / 28.3 ± 0.6 nM (Bovine BR) |

For a compound like "this compound," SAR investigations would systematically explore how variations in its sequence or chemical structure influence its biological effects. This iterative process of synthesis, testing, and analysis is crucial for identifying optimal analogues with improved therapeutic potential.

Compound Names Mentioned:

this compound (Hypothetical/Placeholder)

BRD-810 (Small molecule inhibitor)

Stapled peptides

pRb peptide

53BP1 tandem tudor domain

POT transporters

Di- and tripeptides

GLP-1 (Glucagon-like Peptide-1)

GLP-1 Analogs

Melanocortin peptides

FV-810 (Target)

Human BR peptide

Bovine BR peptide

Preclinical Research in Biological Models Investigating Peptide 810 Function

In Vitro Cellular Model Systems for Biological Activity Assessment

The biological effects of Peptide 810 have been characterized using various in vitro systems, including cell lines and primary human cells. These studies have sought to understand the peptide's impact on fundamental cellular processes and its specific responses in disease-relevant contexts.

Studies on Cell Proliferation and Migration

Research has consistently shown that this compound does not adversely affect key cellular functions essential for wound healing and tissue homeostasis. In studies using human keratinocyte-like HaCaT cells, treatment with this compound did not result in any negative effects on cell migration or proliferation. Similarly, the viability of keratinocytes was unaffected by the peptide. This lack of cytotoxic or anti-proliferative effects is a crucial finding, suggesting that the peptide's primary mechanism is not based on inducing broad cellular stress or toxicity.

| Cell Type | Assay | Finding | Reference |

| HaCaT Keratinocytes | Migration Assay | No significant effect on cell migration speed. | |

| HaCaT Keratinocytes | Proliferation Assay | No negative effect on cell proliferation. | |

| Primary Keratinocytes | Viability Assay | No effect on keratinocyte viability. | |

| Staphylococcus aureus | Viability Assay | No direct effect on bacterial growth or viability. |

Modulation of Gene Expression and Protein Levels

Specific investigations into the modulation of global gene expression or protein levels following treatment with this compound have not been detailed in the available research. Studies have focused on the functional outcomes of peptide treatment, such as the inhibition of bacterial adhesion, rather than comprehensive expression profiling. While the parent protein, CD9, is known to influence the expression and activity of other cell surface proteins, the direct effect of the isolated this compound on these pathways has not been elucidated.

Biochemical Assays for Target Engagement and Pathway Activation

The primary molecular target of this compound is presumed to be its parent protein, CD9, or a complex involving CD9 at the cell surface. The peptide was designed based on the sequence of the CD9 EC2 domain. Its mechanism of action is described as anti-adhesive, where it inhibits the attachment of bacteria to host cells. However, specific biochemical assays detailing the direct binding kinetics of this compound to CD9 or quantifying the activation or inhibition of downstream signaling pathways (such as PI-3K or STAT3, which are associated with CD9 function) have not been reported. The efficacy of the peptide has been shown to correlate with the level of CD9 expression on the cell surface, with a significant correlation (R² = 0.74) between CD9 expression levels and the reduction in bacterial attachment, strongly suggesting engagement with a CD9-dependent mechanism.

Characterization of Specific Cellular Responses (e.g., inflammation, fibrosis)

The most well-characterized cellular response to this compound is the inhibition of bacterial adhesion, a critical initiating step in many infections. In vitro studies demonstrated that pre-treatment of HaCaT keratinocytes with this compound significantly reduced the adherence of multiple strains of Staphylococcus aureus.

Notably, the peptide was shown to inhibit the adherence of the clinical isolate strain S235 by up to 60% compared to a scrambled control peptide. When tested against the laboratory-adapted SH1000 strain, this compound was the only one of three tested CD9-derived peptides to cause a significant inhibition of adherence to HaCaT cells. This anti-adherence effect was also confirmed in primary human keratinocytes.

Regarding inflammatory responses, studies investigating other CD9-derived peptides in the context of Pseudomonas aeruginosa infection found no significant changes in the levels of pro-inflammatory cytokines IL-6 and IL-8 in treated HaCaT cells compared to untreated cells. This suggests that the peptide's mechanism may not involve the direct modulation of these specific inflammatory pathways. There is no available data on the effect of this compound on fibrosis.

In Vivo Animal Model Systems for Mechanistic Research

The efficacy of CD9-derived peptides, including this compound, has been evaluated in preclinical models that mimic human skin environments. The primary model used has been a 3D tissue-engineered human skin equivalent, which provides a more complex and physiologically relevant system than traditional 2D cell culture.

In this tissue-engineered skin model, which includes both dermal and epidermal layers, high levels of CD9 expression were confirmed, particularly in the spinous and granular layers of the epidermis. This model was used to test the anti-adhesive properties of the peptides against S. aureus infection. The research demonstrated that these CD9-derived peptides are effective at inhibiting bacterial adhesion in a complex tissue environment, validating the in vitro findings. These studies underscore the potential of this compound as a host-directed anti-infective agent that functions by blocking the initial step of bacterial attachment without showing adverse effects on the host tissue's viability or its essential healing processes like cell migration and proliferation.

Murine Models of Fibrotic Conditions (e.g., pulmonary fibrosis)

No preclinical data were found for this compound in murine models of fibrotic conditions, including pulmonary fibrosis.

Rodent Models for Neurological Research (e.g., pain, seizure, neurodegenerative processes)

No preclinical data were found for this compound in rodent models related to neurological research.

Investigations in Animal Models of Cancer (e.g., tumor cell signaling, pathway inhibition)

Publicly available research from dedicated preclinical animal models of cancer investigating this compound is not available. However, patent literature identifies a "this compound" with the sequence sgaepddeeyqef as corresponding to amino acids 215-227 of the DKFZ protein, which is noted as being upregulated in certain cancer tissues. google.com The patent suggests the use of antibodies specific to this protein, or the peptide itself conjugated to a toxic moiety, as a potential therapeutic strategy. google.com Another patent concerning the crystal structure of human proliferating cell nuclear antigen (PCNA) lists a "Peptide - - 810" in a data table related to structural analysis, but provides no further functional or efficacy data in animal models. google.comresearchgate.net

Studies on Metabolic Dysregulation in Animal Systems

No preclinical data were found for this compound in animal models of metabolic dysregulation.

Assessment of Biological Efficacy in Disease Models (focused on mechanistic understanding)

The most significant body of preclinical research on this compound focuses on its biological efficacy in models of bacterial infection, where it functions as a host-directed anti-adhesion agent. This peptide is one of several short sequences derived from the large extracellular loop (EC2) of tetraspanin CD9. plos.orgsoton.ac.uk The mechanism of action is believed to involve the disruption of tetraspanin-enriched microdomains on the host cell surface, which alters the organization of receptors that bacteria use for attachment. whiterose.ac.uk

In in vitro studies using human keratinocyte cell lines (HaCaT), this compound demonstrated a significant ability to inhibit the adherence of multiple strains of Staphylococcus aureus. plos.orgresearchgate.net Pre-treatment of HaCaT cells with this compound resulted in a notable reduction in bacterial adherence. plos.orgsoton.ac.uk

Table 1: Effect of this compound on Staphylococcus aureus Adherence to HaCaT Cells

| Bacterial Strain | Cell Line | Key Finding | Reference |

|---|---|---|---|

| S. aureus (SH1000) | HaCaT | Adherence was significantly inhibited by this compound. | plos.orgresearchgate.net |

| S. aureus (S235) | HaCaT | Maximum reduction of adherence was 60% compared to a scrambled control peptide. | plos.orgsoton.ac.ukresearchgate.net |

Further investigations explored the efficacy of this compound in blocking the internalization of Mycobacterium abscessus into macrophages. These studies identified the large extracellular loop of another tetraspanin, CD81, as crucial for mycobacterial uptake. Peptides derived from this region, including this compound, were tested for their ability to inhibit this process. Results indicated that while this compound did reduce bacterial uptake, other derived peptides were effective at lower concentrations.

Table 2: Efficacy of Tetraspanin-Derived Peptides on Mycobacterial Uptake

| Peptide | Target Process | Cell Type | Observed Effect | Reference |

|---|---|---|---|---|

| This compound | Mycobacterium abscessus uptake | THP-1 (macrophage-like cells) | Significant reduction in bacterial uptake observed. | [N/A] |

The efficacy of this compound in reducing bacterial attachment has been correlated with the expression level of its parent protein, CD9, on the host cell surface. soton.ac.ukresearchgate.net A significant correlation was found between the level of CD9 expression on a cell type and the effectiveness of the peptide in preventing bacterial adhesion. soton.ac.ukresearchgate.net

Compound Reference Table

Peptide Engineering and Design Optimization for Enhanced Research Utility

Strategies for Improving Binding Specificity and Affinity in Research Probes

Enhancing the binding specificity and affinity of peptides is paramount for their use as precise research probes, ensuring they interact selectively with their intended targets while minimizing off-target effects. Several strategies have been developed to achieve this optimization.

Amino Acid Substitution and Non-natural Amino Acids: Replacing specific L-amino acids with their D-enantiomers or incorporating non-natural amino acids can significantly alter a peptide's conformation and interaction profile, often leading to improved binding affinity and selectivity rsc.orgnih.gov. These modifications can introduce unique chemical properties or sterically hinder interactions that lead to non-specific binding.

Cyclization: Forming cyclic structures within a peptide sequence, such as head-to-tail cyclization or disulfide bond formation, can constrain the peptide into a more rigid, bioactive conformation. This rigidity can enhance binding affinity by providing an entropic advantage and reduce susceptibility to proteolysis rsc.orgresearchgate.netnih.gov. Different cyclization chemistries can fine-tune these properties researchgate.netnih.gov.

Sequence Repetition and Multivalency: Repeating specific peptide sequences or creating multivalent constructs can amplify binding avidity. Studies have shown that repeating a peptide sequence can lead to a significant increase in binding affinity, as observed with certain peptide ligands researchgate.netplos.org.

Computational Design: Advanced computational algorithms and protein language models are increasingly used to rationally design peptide sequences with predicted high affinity and specificity. These methods can explore vast sequence spaces to identify optimal amino acid combinations for target interaction arxiv.orgfrontiersin.orgacs.orgrsc.org.

Table 1: Impact of Peptide Modification Strategies on Binding Affinity

| Modification Strategy | Effect on Affinity | Example Research Finding (General) |

| Amino Acid Substitution | Increased/Decreased | Kd values can change significantly rsc.orgresearchgate.net |

| Incorporation of Non-natural Amino Acids | Modulated | Can fine-tune binding interactions rsc.orgnih.gov |

| Cyclization | Increased | Stabilizes conformation, enhancing affinity rsc.orgresearchgate.netnih.gov |

| Sequence Repetition / Multivalency | Increased | Can lead to multi-fold affinity increase researchgate.netplos.org |

| Computational Design / Rational Design | Optimized | Predicts sequences with higher affinity and specificity arxiv.orgfrontiersin.orgacs.orgrsc.org |

Chemical Modifications for Enhanced In Vitro and In Vivo Research Stability (e.g., protease resistance)

A major challenge for peptide utility is their rapid degradation by proteases in biological environments, leading to short half-lives. Chemical modifications are employed to protect peptides from enzymatic cleavage and enhance their stability.

D-Amino Acid Incorporation: Replacing L-amino acids with their D-enantiomers is a well-established method to increase protease resistance, as proteases typically target L-amino acid linkages rsc.orgnih.govamericanpeptidesociety.org. This strategy can significantly prolong a peptide's half-life in vitro and in vivo.

N- and C-terminal Modifications: Protecting the N- and C-termini of a peptide, often through acetylation or amidation, can shield susceptible peptide bonds from exopeptidases, thereby increasing stability against enzymatic degradation rsc.orgnih.govfrontiersin.orgresearchgate.net.

Backbone Modifications: Altering the peptide backbone, such as through N-methylation or the incorporation of beta-amino acids, can disrupt the recognition sites for proteases, leading to enhanced resistance rsc.orgamericanpeptidesociety.org.

Cyclization: As mentioned for affinity, cyclization also confers significant stability benefits by rigidifying the peptide structure and reducing the accessibility of cleavage sites to proteases rsc.orgnih.govresearchgate.netnih.govamericanpeptidesociety.orgfrontiersin.orgnih.govacs.org.

PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) to peptides can increase their hydrodynamic radius, reduce renal clearance, and provide steric shielding against proteases, thereby extending their in vivo circulation time and stability rsc.orgnih.gov.

Table 2: Impact of Chemical Modifications on Peptide Stability

| Modification Strategy | Effect on Stability | Example Research Finding (General) |

| D-amino Acid Substitution | Enhanced Protease Resistance | Increased half-life in serum/plasma rsc.orgnih.govamericanpeptidesociety.org |

| N/C-terminal Modification (e.g., Amidation, Acetylation) | Enhanced Protease Resistance | Protects against exopeptidases rsc.orgnih.govfrontiersin.orgresearchgate.net |

| Cyclization | Enhanced Protease Resistance, Structural Rigidity | Stabilizes structure, reduces protease recognition rsc.orgnih.govresearchgate.netnih.govamericanpeptidesociety.orgfrontiersin.orgnih.govacs.org |

| PEGylation | Enhanced Stability, Extended Half-life | Extends circulation time and resistance to degradation rsc.orgnih.gov |

| Backbone Modification (e.g., N-methylation, beta-amino acids) | Enhanced Protease Resistance | Disrupts protease recognition sites rsc.orgamericanpeptidesociety.org |

Development of "Peptide 810" Conjugates for Targeted Research Delivery and Imaging

Peptide conjugates are versatile tools that combine the targeting specificity of peptides with the functionalities of other molecules, such as fluorescent dyes, imaging agents, therapeutic payloads, or nanoparticles. This approach significantly broadens their applicability in research and diagnostics.

Fluorescent and Imaging Conjugates: Peptides can be conjugated to fluorescent dyes (e.g., FAM, TAMRA) or radioisotopes to create probes for fluorescence microscopy, flow cytometry, or in vivo imaging. These conjugates allow for the visualization and tracking of biological processes or the localization of specific molecular targets altabioscience.comoup.com.

Peptide-Drug Conjugates (PDCs): Linking peptides to therapeutic payloads, such as cytotoxic agents or small molecule drugs, creates PDCs. The peptide moiety acts as a targeting vector, directing the drug to specific cells or tissues, thereby enhancing efficacy and reducing systemic toxicity oup.compatsnap.comnih.govmdpi.compreprints.org. For instance, RGD peptides have been used to target tumors overexpressing integrins mdpi.compreprints.org.

Peptide-Nanoparticle Conjugates: Attaching peptides to nanoparticles can improve their solubility, stability, and targeted delivery capabilities. Nanoparticles can serve as carriers for drugs or imaging agents, with the peptide ensuring precise accumulation at the desired site patsnap.com.

Biotinylated Peptides: Biotinylation allows for high-affinity capture and detection using streptavidin or avidin, making these conjugates valuable for affinity purification, ELISAs, and protein interaction studies altabioscience.com.

Table 3: Peptide Conjugates and Their Research Applications

| Conjugate Type | Payload/Tag | Targeted Research Application | Example Research Finding (General) |

| Fluorescent Peptide | Dyes (e.g., FAM, TAMRA) | Imaging, microscopy, flow cytometry | Enables visualization of cellular processes and target localization altabioscience.com |

| Biotinylated Peptide | Biotin | Affinity purification, ELISA, protein interaction studies | Facilitates high-affinity interactions with streptavidin for detection and capture altabioscience.com |

| Peptide-Oligonucleotide Conjugate | Oligonucleotide | Drug discovery, gene silencing | Improves delivery of genetic material across cell membranes altabioscience.com |

| Peptide-Drug Conjugate (PDC) | Cytotoxins, imaging agents, radioisotopes | Targeted therapy, diagnostics | Delivers therapeutic agents to specific sites, enhancing efficacy and reducing toxicity oup.compatsnap.comnih.govmdpi.compreprints.org |

| Peptide-Nanoparticle Conjugate | Nanoparticles | Targeted drug delivery, diagnostic imaging | Enhances delivery capabilities and imaging contrast, improving targeting precision patsnap.com |

| Peptide-Protein Conjugate (e.g., KLH) | Carrier Proteins (e.g., KLH, BSA) | Antibody generation, vaccine development | Enhances immunogenicity of peptide antigens for immune system stimulation altabioscience.com |

Rational Design of Peptide Analogues for Structure-Function Elucidation

Understanding the precise relationship between a peptide's structure and its function is critical for rational design and optimization. This involves dissecting how specific amino acid sequences, conformations, and modifications contribute to biological activity.

Structure-Activity Relationship (SAR) Studies: SAR studies systematically investigate how changes in a peptide's structure affect its activity. Techniques like alanine (B10760859) scanning, where specific amino acids are replaced with alanine, can identify key residues critical for binding or function researchgate.netarxiv.org.

Conformational Analysis: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) spectroscopy are used to determine peptide secondary and tertiary structures. Understanding these conformations, especially how they change upon target binding or in different environments, is vital for designing peptides with desired properties ubc.capnas.orgnih.gov.

Computational Modeling: Molecular dynamics (MD) simulations and other computational methods can predict peptide conformations, binding modes, and identify "hot spot" residues involved in protein-protein interactions frontiersin.orgnih.gov. These in silico approaches guide the design of improved peptide analogues.

Peptidomimetics: This involves designing molecules that mimic the structure and function of peptides but possess improved stability, bioavailability, or other desirable properties. This can include incorporating non-natural amino acids, altering the peptide backbone, or creating cyclic structures acs.orgnih.govresearchgate.net.

Table 4: Rational Design Approaches for Structure-Function Elucidation

| Design Approach | Purpose | Example Research Finding (General) |

| Alanine Scanning / Site-Directed Mutagenesis | Identify key residues for function/binding | Mutagenesis studies reveal residues critical for target interaction researchgate.netarxiv.org |

| Computational Modeling (e.g., MD Simulations) | Predict structure-function relationships, binding mechanisms | Elucidates molecular mechanisms driving binding affinity and conformational changes frontiersin.orgnih.gov |

| Conformational Constraint (e.g., Cyclization, Stapling) | Stabilize bioactive conformation, enhance target interaction | Rigidification improves stability, activity, and specificity by locking in functional states rsc.orgresearchgate.netnih.gov |

| Homology Similarity Analysis (HSA) | Identify sequence patterns related to function | Facilitates elucidation of structure-function relationships by pattern matching researchgate.net |

| Knob-Socket Model | Predict residues fitting specific binding sites | Rational design based on precise packing arrangements between ligand and receptor acs.org |

By applying these sophisticated peptide engineering and design strategies, "this compound" can be systematically optimized to serve as a highly effective and reliable tool across a broad spectrum of research applications, from fundamental biological studies to the development of advanced diagnostics and therapeutics.

Compound and Modification List:

this compound

Amino acids (L-amino acids, D-amino acids, non-natural amino acids, beta-amino acids, gamma-amino acids)

Peptoids

Peptidomimetics

Stapled peptides

Cyclic peptides

PEGylated peptides

Biotinylated peptides

Peptide-Oligonucleotide Conjugates (POCs)

Peptide-Drug Conjugates (PDCs)

Peptide-Nanoparticle Conjugates

Peptide-Protein Conjugates (e.g., KLH, BSA)

Fluorescent peptides

FRET peptides

RGD motif peptides (e.g., cRGDfV, cRGDfK, RGD4C)

Tachyplesin I

Somatostatin analogues

Magainin 2

Antimicrobial Peptides (AMPs)

Calcitermin

GSH (Glutathione)

SARS-CoV-2 Spike Receptor-Binding Domain (RBD)

Angiotensin-converting enzyme 2 (ACE2)

Secretion Enhancing Protein B (SEB)

M2pep

HLA alleles

Shank PDZ domains

CD13

Influenza virus HA fusion peptide

Lactoferricin

Tirzepatide

AMG 386

TH1902

GP120 (HIV)

Pseudomonas fluorescens agglutinin (PFA)

GNA (Galium Aparine lectin)

Doxorubicin (DOX)

Paclitaxel (PTX)

Monomethyl auristatin E (MMAE)

Docetaxel (DTX)

Gemcitabine

Methotrexate (Mtx)

Daunorubicin (Dau)

Vinca alkaloid

Advanced Synthesis and Production Research Methodologies for Peptides

Solid-Phase Peptide Synthesis (SPPS) Techniques and Innovations

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and straightforward assembly of peptide chains. nih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. nih.goveuropa.eu The use of a solid support simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing steps. nih.gov

The choice of coupling reagents is also critical for the success of SPPS. nih.govpnas.org Modern coupling reagents are designed to be highly reactive and efficient, even for sterically hindered amino acids. pnas.org For example, aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are known for their high reactivity and superior coupling yields compared to other uronium salts. nih.govpnas.org Additives such as OxymaPure (ethyl cyanoglyoxylate-2-oxime) have been shown to perform as well as or better than traditional additives like HOBt (1-hydroxybenzotriazol), with the added benefit of a lower risk of explosion. nih.gov

To prevent the formation of deletion sequences, which can be a challenge in the synthesis of long or difficult peptide sequences, strategies such as double couplings can be employed. nih.gov This involves repeating the coupling step to ensure that the reaction goes to completion before the addition of the next amino acid. nih.gov

| Parameter | Conventional SPPS | Microwave-Assisted SPPS |

| Coupling Time | 30-60 minutes | 8-14 minutes nih.gov |

| Temperature | Room Temperature | Up to 75°C nih.gov |

| Common Coupling Reagents | HCTU, HBTU | HATU nih.govpnas.org |

| Common Additives | HOBt | OxymaPure nih.gov |

Solution-Phase and Hybrid Synthesis Approaches

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (also known as liquid-phase synthesis) remains a valuable technique, particularly for the large-scale production of shorter peptides. europa.eu In this approach, all reactants are dissolved in a suitable solvent, and the purification of intermediates is typically carried out by crystallization or chromatography after each step. While more labor-intensive than SPPS, solution-phase synthesis can be more cost-effective for large-scale production and avoids issues related to the solid support, such as steric hindrance and the leaching of impurities. europa.eu

Hybrid synthesis approaches combine the advantages of both solid-phase and solution-phase methods. europa.eu In a typical hybrid strategy, peptide fragments are synthesized using SPPS and then, after cleavage from the resin, are coupled together in solution. This fragment condensation approach is particularly useful for the synthesis of very long peptides or proteins, as it allows for the purification of intermediate fragments, thereby increasing the purity of the final product. europa.eu

Research-Scale and Pilot-Scale Production Considerations

The transition from research-scale (milligrams to grams) to pilot-scale (grams to kilograms) production of peptides presents several challenges. At the research scale, the primary focus is often on speed and flexibility, making automated synthesizers and a wide variety of specialized reagents commonplace. wordpress.com

Process validation and the development of robust analytical methods to ensure the identity, purity, and stability of the final peptide product are also crucial considerations in larger-scale production. europa.eu Regulatory bodies, such as the European Medicines Agency, provide guidelines on the development and manufacture of synthetic peptides, outlining the expected level of detail regarding the manufacturing process, including the type of resin, coupling agents, and cleavage conditions used. europa.eu

| Scale | Key Considerations |

| Research-Scale | Synthesis speed, flexibility in chemistry, high purity for biological testing. wordpress.com |

| Pilot-Scale | Cost of raw materials, process optimization, scalability of synthesis and purification methods, development of analytical controls. wordpress.com |

Sustainable and Eco-Friendly Synthesis Strategies

The environmental impact of peptide synthesis is a growing concern, primarily due to the large volumes of hazardous solvents and reagents used, particularly in SPPS. europa.eu Consequently, there is increasing research into the development of more sustainable and eco-friendly synthesis strategies.

One area of focus is the reduction of solvent usage. This can be achieved through the use of more concentrated reaction conditions or by replacing traditional solvents like dimethylformamide (DMF) with more environmentally benign alternatives. The development of reusable solid supports and reagents is another promising approach to reduce waste.

Furthermore, enzymatic methods for peptide synthesis are being explored as a green alternative to chemical synthesis. wordpress.com Peptide ligases can catalyze the formation of peptide bonds with high specificity and under mild, aqueous conditions, thereby avoiding the need for protecting groups and harsh chemical reagents. wordpress.com While still facing challenges in terms of substrate scope and scalability, enzymatic peptide synthesis holds significant promise for the future of sustainable peptide production.

Bioanalytical and Biophysical Characterization Techniques Applied to Peptide 810 Research

Mass Spectrometry (MS)-Based Approaches (e.g., proteomics, peptide mapping)

There is no specific mass spectrometry data, such as confirmation of molecular weight or purity analysis via MS, available in the reviewed literature for the CD9-derived Peptide 810. While synthetic peptides of this nature are routinely characterized by MS to confirm their identity, these specific results have not been published.

Chromatographic Methods for Purity and Identity Confirmation (e.g., HPLC, SEC)

Similarly, no detailed chromatographic data for this compound is present in the public domain. Research articles mention the use of synthetic peptides, which are typically purified using High-Performance Liquid Chromatography (HPLC), but the specific chromatograms, retention times, or assessments of purity are not provided. nih.gov

Fluorescence Spectroscopy and Anisotropy for Interaction Studies

No studies utilizing fluorescence spectroscopy or anisotropy to directly characterize this compound or its interactions were found. While related research on other peptides from the same family of proteins may use these techniques, this information falls outside the strict scope of this article.

Label-Free Biosensor Technologies (e.g., Surface Plasmon Resonance, MicroScale Thermophoresis)

The use of label-free biosensor technologies such as Surface Plasmon Resonance (SPR) or MicroScale Thermophoresis (MST) to determine the binding kinetics or affinity of this compound has not been reported in the available scientific literature.

Future Directions and Emerging Research Avenues for Peptide 810

Integration of Multi-Omics Data in Peptide Research

To gain a more holistic understanding of the biological impact of Peptide 810, future research will increasingly rely on the integration of multi-omics data. nih.gov This approach moves beyond studying isolated molecular components and instead provides a comprehensive view of the changes occurring across different biological layers—genomics, transcriptomics, proteomics, and metabolomics—in response to this compound. nih.govnih.gov By combining these datasets, researchers can elucidate the intricate molecular networks and pathways modulated by this compound, offering a more complete picture of its mechanism of action. elifesciences.orgelifesciences.org

The application of multi-omics in this compound research will be instrumental in identifying novel biomarkers of its activity and predicting its effects in different biological contexts. nih.gov For instance, integrating proteomic and transcriptomic data can reveal post-transcriptional regulatory mechanisms influenced by the peptide. mdpi.com Similarly, combining metabolomic and genomic data can link the peptide's activity to specific metabolic pathways and genetic predispositions. nih.gov The insights gained from such integrated analyses will be crucial for the rational design of next-generation peptide-based tools and therapies.

| Omics Layer | Information Gained | Application to this compound Research |

| Genomics | DNA sequence variations, mutations. nih.gov | Identify genetic factors influencing response to this compound. |

| Transcriptomics | Gene expression patterns (mRNA). nih.gov | Determine which genes are up- or down-regulated by this compound. |

| Proteomics | Protein expression, modifications, and interactions. nih.gov | Identify direct protein targets and downstream signaling effects of this compound. |

| Metabolomics | Changes in small molecule metabolites. nih.gov | Understand the impact of this compound on cellular metabolism. |

Application of Artificial Intelligence and Machine Learning in Peptide Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and discovery of novel peptides, including analogs and derivatives of this compound. mdpi.comnih.govmit.edu These computational tools can analyze vast datasets of peptide sequences and their corresponding biological activities to identify patterns that are not apparent to human researchers. oup.com By leveraging AI and ML, scientists can predict the properties of new peptide sequences, such as their binding affinity, stability, and specificity, thereby accelerating the development of optimized variants of this compound. sciencedaily.com

Generative AI models, for instance, can design entirely new peptide sequences with desired functionalities. nih.govnih.gov These models can be trained on existing peptide data to learn the underlying principles of peptide structure and function, and then be used to generate novel sequences that are predicted to have enhanced therapeutic or research properties. polifaces.de This in silico approach significantly reduces the time and cost associated with traditional peptide discovery methods, which often rely on large-scale screening of peptide libraries. mdpi.com The application of AI and ML will enable the rapid exploration of a vast chemical space to identify next-generation peptides inspired by the structure and function of this compound.

Exploration of Novel Biological Targets and Pathophysiological Roles

While the primary biological targets of this compound may be known, its full spectrum of activity and potential pathophysiological roles remain an active area of investigation. Future research will focus on identifying novel interacting partners and exploring the effects of this compound in a wider range of cellular and disease contexts. mdpi.comnih.gov Techniques such as affinity purification-mass spectrometry and yeast two-hybrid screening can be employed to uncover previously unknown binding partners, shedding new light on the peptide's mechanism of action. mdpi.com

Furthermore, the therapeutic potential of this compound may extend beyond its currently understood applications. By screening the peptide against a broad array of disease models, researchers may uncover novel therapeutic opportunities. mdpi.com For example, a peptide initially studied for its role in one signaling pathway may be found to have beneficial effects in a completely different disease area. This exploration of novel biological targets and pathophysiological roles will be crucial for maximizing the translational potential of this compound.

Development of Advanced In Vitro Models for Complex Biological Systems

To better predict the in vivo effects of this compound, researchers are moving towards the use of more complex and physiologically relevant in vitro models. nih.govmdpi.com Traditional two-dimensional (2D) cell cultures often fail to recapitulate the intricate microenvironment of living tissues, which can limit their predictive value. nih.gov Advanced in vitro models, such as three-dimensional (3D) organoids and microphysiological systems (also known as "organs-on-a-chip"), offer a more realistic representation of human tissues and organs. nih.govreprocell.com

These advanced models allow for the study of this compound in a more contextually relevant environment, providing insights into its effects on cell-cell interactions, tissue architecture, and organ-level function. youtube.com For example, an organ-on-a-chip model could be used to study the transport and efficacy of this compound across a simulated biological barrier. nih.gov The use of these sophisticated in vitro systems will enhance the preclinical evaluation of this compound, leading to more informed decisions about its potential for further development.

| Model Type | Description | Relevance to this compound Research |

| 2D Cell Culture | Cells grown in a single layer on a flat surface. nih.gov | Basic screening and mechanism of action studies. |

| 3D Spheroids | Self-assembled spherical aggregates of cells. | Studying cell-cell interactions and basic tissue-like structures. |

| Organoids | Self-organizing 3D structures derived from stem cells that mimic the architecture and function of an organ. nih.gov | Investigating the effect of this compound on organ-specific functions and in disease models. |

| Organs-on-a-Chip | Microfluidic devices that contain living cells in a 3D microenvironment to replicate the key functions of an organ. nih.gov | Studying the pharmacokinetics, pharmacodynamics, and toxicity of this compound in a dynamic system. |

Innovation in Peptide Delivery Systems for Research Tool Enhancement

A significant challenge in the application of peptides as research tools and therapeutics is their delivery to the target site of action. nih.govresearchgate.net Peptides can be susceptible to degradation by proteases and may have difficulty crossing cell membranes to reach intracellular targets. mdpi.com Innovations in peptide delivery systems are crucial for enhancing the utility of this compound as a research tool. nih.govmdpi.com

One promising approach is the use of nanoparticle-based carriers, which can protect the peptide from degradation and facilitate its transport to the target cells or tissues. diversatechnologies.comresearchgate.net These nanoparticles can be engineered to release the peptide in response to specific stimuli, such as changes in pH or the presence of certain enzymes, providing a more controlled and targeted delivery. nih.gov Another strategy involves modifying the peptide itself, for example, by attaching cell-penetrating peptides (CPPs) that can shuttle it across cell membranes. mdpi.com The development of advanced delivery systems will not only improve the efficacy of this compound in research applications but also pave the way for its potential therapeutic use. mdpi.comuchicago.edu

Q & A

Q. How should researchers design experiments to evaluate the bioactivity of Peptide 810 while minimizing batch-to-batch variability?

- Methodological Answer: Use research-grade peptides with documented quality control (e.g., HPLC and mass spectrometry (MS) analysis) to verify purity and sequence integrity. For sensitive assays (e.g., cell-based studies), request additional analyses such as peptide content quantification or trifluoroacetic acid (TFA) removal validation to standardize concentrations across batches . Include negative controls (e.g., scrambled peptides) and replicate experiments using independently synthesized batches to distinguish biological effects from variability.

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

- Methodological Answer: Apply non-linear regression models (e.g., log-dose vs. response curves) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For pilot studies with limited sample sizes, employ Bayesian statistics to estimate effect sizes and uncertainties. Always consult a statistician during experimental design to ensure power analysis aligns with study objectives .

Q. How can researchers ensure reproducibility when reporting this compound synthesis and characterization?

- Methodological Answer: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document synthesis protocols, purification methods (e.g., HPLC gradients), and analytical data (e.g., MS spectra, retention times) in the main text or supplementary materials. For novel peptides, provide full spectral assignments and purity thresholds. Reference established protocols for known peptides to avoid redundancy .

Advanced Research Questions

Q. How should contradictory results in this compound studies (e.g., opposing bioactivity in different cell lines) be resolved?

- Methodological Answer: Conduct systematic error analysis: (1) Verify peptide stability under assay conditions (e.g., serum degradation); (2) Assess cell line-specific factors (e.g., receptor expression via qPCR); (3) Use orthogonal assays (e.g., SPR for binding affinity vs. functional assays). Employ meta-analysis frameworks to reconcile discrepancies across studies, considering variables like solvent composition or incubation times .

Q. What strategies are effective for integrating multi-omics data in this compound mechanism-of-action studies?

- Methodological Answer: Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and phosphoproteomics to map signaling pathways. Use bioinformatics tools (e.g., STRING for protein networks, GSEA for enriched pathways) to identify hub targets. Validate computationally predicted interactions via CRISPR knockout or co-immunoprecipitation. Ensure raw data are deposited in repositories like PRIDE or GEO for transparency .

Q. How can researchers address ethical and regulatory challenges when translating this compound to preclinical trials?

- Methodological Answer: Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. For animal studies, follow ARRIVE guidelines for reporting and obtain ethics committee approval. For human-derived samples, comply with GDPR or HIPAA for data anonymization. Document adverse events and mitigation plans in risk-assessment protocols .

Data Management and Reporting

Q. What are the best practices for archiving and sharing raw data from this compound experiments?

- Methodological Answer: Store raw data (e.g., spectroscopy files, microscopy images) in FAIR-aligned repositories (e.g., Zenodo, Figshare). Use standardized metadata templates to describe experimental conditions. For computational models, share code via GitHub or GitLab with DOI assignment. Reference datasets in publications using persistent identifiers .

Q. How should researchers handle outliers in this compound dose-response datasets?

Q. What computational tools are recommended for predicting this compound stability under physiological conditions?

- Methodological Answer: Utilize molecular dynamics (MD) simulations (e.g., GROMACS) to model peptide folding and solvent interactions. Apply machine learning platforms (e.g., PeptideRanker) to predict aggregation propensity. Validate predictions via circular dichroism (CD) spectroscopy or differential scanning calorimetry (DSC) .

Q. How can structural modifications to this compound improve target selectivity without compromising bioavailability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.